molecular formula C13H23NO3 B1480999 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid CAS No. 2097943-58-1

2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid

Cat. No. B1480999
CAS RN: 2097943-58-1
M. Wt: 241.33 g/mol
InChI Key: PQQPEDGPBBCKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid” is a complex organic molecule. It contains a butanoic acid group, which is a four-carbon carboxylic acid . Attached to this is a piperidine ring, a six-membered ring with one nitrogen atom, which is substituted with a hydroxyl group and a cyclopropylmethyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the hydroxyl group, and the attachment of the butanoic acid and cyclopropylmethyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, would have a chair conformation, and the cyclopropylmethyl group would add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation, and the hydroxyl group could be involved in reactions such as ether formation or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the compound might be solid at room temperature .

Scientific Research Applications

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), produced entirely from biomass, demonstrates the potential for synthesizing a variety of chemicals, including 2-butanone and 2-methyltetrahydrofuran. Its application in cancer treatment, medical materials, and other fields highlights the versatility of biomass-derived chemicals in drug synthesis. LEV derivatives are used in drug synthesis, acting as raw materials or intermediates that can modify or connect pharmaceutical reagents, demonstrating a pathway for sustainable and cleaner drug production processes (Zhang et al., 2021).

Sorption of Herbicides to Soil and Organic Matter

The study on the sorption of phenoxy herbicides, including various derivatives of phenoxyacetic acid, provides insights into how such compounds interact with environmental components like soil and organic matter. Understanding these interactions is crucial for assessing the environmental fate of chemical compounds, including those used in pharmaceuticals and agriculture (Werner et al., 2012).

Environmental Fate and Aquatic Effects of Oxo-Process Chemicals

Research into the environmental fate and effects of oxo-process chemicals, including butanol and hexanol derivatives, provides a framework for understanding the impact of industrial chemicals on aquatic environments. These studies help in evaluating the biodegradability and potential ecological risks associated with the release of chemicals into water bodies (Staples, 2001).

Methionine Sources in Animal Nutrition

The comparison of bioefficacy between hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine in animal nutrition highlights the chemical and biological considerations necessary for using derivatives of butanoic acid in dietary applications. Such studies contribute to understanding the nutritional and metabolic impacts of these compounds in feed efficiency and animal health (Vázquez-Añón et al., 2017).

Hydroxy Acids in Cosmetic and Therapeutic Formulations

The use of hydroxy acids, including butanoic acid derivatives, in cosmetic and therapeutic formulations demonstrates the broad applicability of these compounds in skin care and treatment. Research in this area focuses on the mechanisms of action, safety evaluations, and the effects of prolonged use on skin, particularly under sun exposure (Kornhauser et al., 2010).

properties

IUPAC Name

2-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-2-11(13(16)17)14-6-5-12(15)10(8-14)7-9-3-4-9/h9-12,15H,2-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQPEDGPBBCKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(C(C1)CC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid
Reactant of Route 2
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid
Reactant of Route 3
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid
Reactant of Route 4
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid
Reactant of Route 5
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid
Reactant of Route 6
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid

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